molecular formula C8H8O4S B8762032 2-Thiophenecarboxylic acid, 5-acetyl-4-hydroxy-, methyl ester CAS No. 104992-12-3

2-Thiophenecarboxylic acid, 5-acetyl-4-hydroxy-, methyl ester

Cat. No. B8762032
Key on ui cas rn: 104992-12-3
M. Wt: 200.21 g/mol
InChI Key: XLHGRPHSXOGTRP-UHFFFAOYSA-N
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Patent
US07291449B2

Procedure details

The above-obtained methyl 2-acetyl-3-hydroxythiophene-5-carboxylate was hydrolyzed with an aqueous solution of sodium hydroxide, the hydrolyzate was heated with copper-quinoline to be decarboxylated, thereby the objective 2-acetyl-3-hydroxythiophene was obtained (yield: 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper quinoline
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][C:6](C(OC)=O)=[CH:7][C:8]=1[OH:9])(=[O:3])[CH3:2].[OH-].[Na+]>[Cu].N1C2C(=CC=CC=2)C=CC=1>[C:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[OH:9])(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1O)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
copper quinoline
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu].N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1SC=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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